2,4-dichloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzamide
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Overview
Description
The compound “2,4-dichloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzamide” is a chemical compound with the molecular formula C11H14Cl2N2O . It has an average mass of 261.148 Da and a monoisotopic mass of 260.048309 Da .
Synthesis Analysis
The synthesis of a similar compound, “2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide”, was reported based on N,N’-disubstituted hydrazinecarbothioamide . The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Novel compounds have been synthesized from derivatives similar to 2,4-dichloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzamide, leading to potential applications in the development of anti-inflammatory and analgesic agents. A study explored the synthesis of various heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This synthesis pathway provides a foundation for researching novel therapeutic agents with enhanced efficacy and selectivity (A. Abu‐Hashem et al., 2020).
Herbicidal Activity
Research on derivatives structurally related to this compound has shown potential herbicidal activity. A particular study highlighted the herbicidal efficacy of N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide on annual and perennial grasses, suggesting agricultural utility in forage legumes, certain turf grasses, and cultivated crops (K. Viste et al., 1970).
Anticancer Applications
The development of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective histone deacetylase (HDAC) inhibitor, showcases the potential for cancer treatment. MGCD0103 has demonstrated significant antitumor activity in vivo and has entered clinical trials, indicating the applicability of such compounds in oncology (Nancy Z. Zhou et al., 2008).
Material Science Applications
In material science, the synthesis of new aromatic polymers incorporating 1,3,5-triazine rings and long alkyl side chains from compounds structurally related to this compound has been explored. These polymers exhibit solubility in non-polar solvents and thermal stability, indicating their potential use in advanced materials (Jui-kun Lin et al., 1990).
Antitubercular and Antimicrobial Activity
The ultrasonic-assisted synthesis of benzamide derivatives has been investigated for their promising antitubercular activity. Compounds like 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives showing non-cytotoxic nature against the human cancer cell line HeLa. This research highlights the potential for developing new antitubercular drugs (Urja D. Nimbalkar et al., 2018).
Mechanism of Action
Target of Action
The primary target of 2,4-dichloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.
Mode of Action
This compound interacts with DHFR, potentially inhibiting its activity . This inhibition disrupts the tetrahydrofolate synthesis pathway, affecting DNA synthesis and cell growth.
Biochemical Pathways
The compound affects the tetrahydrofolate synthesis pathway by inhibiting DHFR . This disruption can lead to a decrease in DNA synthesis and cell growth, potentially leading to cell death.
Result of Action
The inhibition of DHFR by this compound can lead to a decrease in DNA synthesis and cell growth . This can result in cell death, providing a potential mechanism for its therapeutic effects.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-8-13(9(2)19-15(18-8)21(3)4)20-14(22)11-6-5-10(16)7-12(11)17/h5-7H,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSVUARLAFEVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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